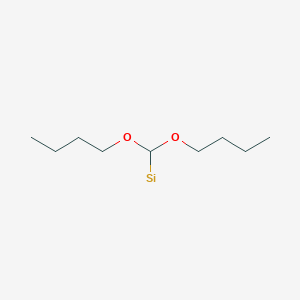
Dibutoxymethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutoxymethylsilane is an organosilicon compound with the chemical formula C10H24O2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its versatility and reactivity, making it a valuable component in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibutoxymethylsilane can be synthesized through the reaction of methyltrichlorosilane with butanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor. The process involves the reaction of methyltrichlorosilane with butanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions: Dibutoxymethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: this compound can be reduced to form silanes.
Substitution: The butoxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are commonly used.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various alkoxy-substituted silanes.
Aplicaciones Científicas De Investigación
Dibutoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: this compound is used in the development of drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of dibutoxymethylsilane involves its ability to form strong bonds with other molecules. The silicon atom in the compound can form stable bonds with oxygen, carbon, and hydrogen atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- Dimethoxymethylsilane
- Diethoxymethylsilane
- Trimethoxymethylsilane
Comparison: Dibutoxymethylsilane is unique due to its butoxy groups, which provide different reactivity and properties compared to other similar compounds. For example, dimethoxymethylsilane and diethoxymethylsilane have methoxy and ethoxy groups, respectively, which result in different chemical behaviors and applications.
Propiedades
Fórmula molecular |
C9H19O2Si |
|---|---|
Peso molecular |
187.33 g/mol |
InChI |
InChI=1S/C9H19O2Si/c1-3-5-7-10-9(12)11-8-6-4-2/h9H,3-8H2,1-2H3 |
Clave InChI |
GYBCAPONYDFXRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(OCCCC)[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-[(23R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]propan-2-one](/img/structure/B14748050.png)
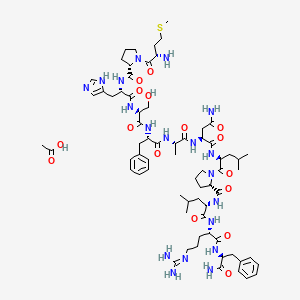
![N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine](/img/structure/B14748060.png)
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)

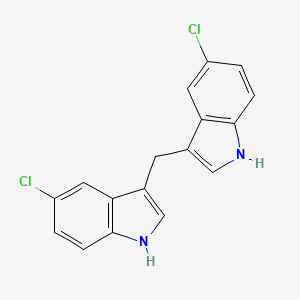
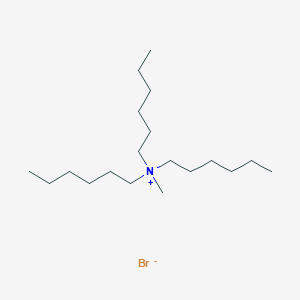
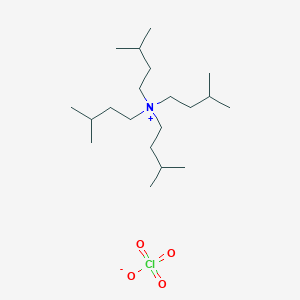
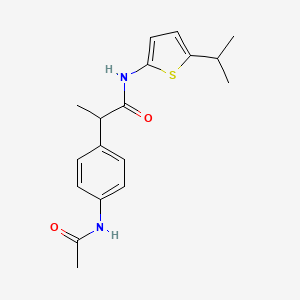
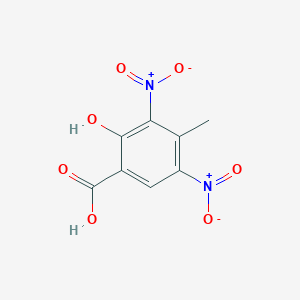
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
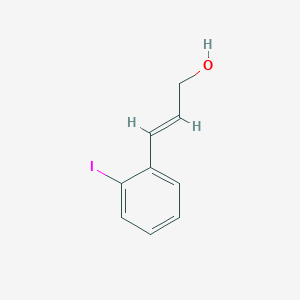
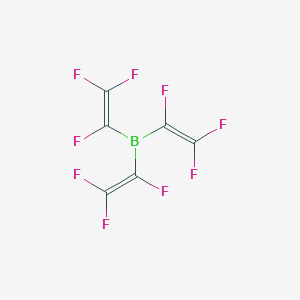
![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
